An In-depth Technical Guide to 4-Nitro-1H-imidazole-5-sulfonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-Nitro-1H-imidazole-5-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Nitro-1H-imidazole-5-sulfonyl chloride, a key heterocyclic intermediate. We will delve into its chemical properties, explore its synthesis, and discuss its significant applications in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists working with this versatile compound.
Core Chemical Properties
4-Nitro-1H-imidazole-5-sulfonyl chloride is a solid, often appearing as a white to yellow crystalline powder. A thorough understanding of its chemical and physical properties is fundamental for its effective use in research and development.
Molecular Structure and Weight
The molecular structure of 4-Nitro-1H-imidazole-5-sulfonyl chloride consists of a five-membered imidazole ring substituted with a nitro group at the 4-position and a sulfonyl chloride group at the 5-position.
Molecular Formula: C₃H₂ClN₃O₄S
The precise molecular weight of this compound is 211.58 g/mol . This is a critical parameter for stoichiometric calculations in chemical reactions. A related compound, 1-methyl-4-nitro-1H-imidazole-5-sulfonyl chloride, has a monoisotopic mass of 224.9611 Da[1].
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. It is important to note that experimental data for this specific compound is limited, and some properties are extrapolated from related structures like 4-nitroimidazole and other sulfonyl chlorides.
| Property | Value | Source/Reference |
| Appearance | White to Yellow Solid | [2] |
| Melting Point | 86 - 90 °C | [2] |
| Boiling Point | 255 - 256 °C | [2] |
| Solubility | Soluble in many organic solvents; reacts with water. | [3] |
| Stability | Stable under dry conditions; moisture-sensitive. | [4] |
Synthesis and Reactivity
The synthesis of 4-Nitro-1H-imidazole-5-sulfonyl chloride is a multi-step process that requires careful control of reaction conditions. The high reactivity of the sulfonyl chloride group makes it a versatile intermediate for the synthesis of a wide array of derivatives.
Synthetic Pathway
A common synthetic route to 4-Nitro-1H-imidazole-5-sulfonyl chloride starts from a more readily available imidazole precursor. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for a methylated analog of the target compound.[5]
Experimental Protocol: Synthesis of 1-Methyl-4-nitro-imidazole-5-sulfonyl chloride [5]
-
Nitration: 1-Methyl-5-chloroimidazole is subjected to nitration using a mixture of nitric acid and sulfuric acid to yield 1-methyl-4-nitro-5-chloroimidazole.
-
Thiolation: The resulting nitro-chloro-imidazole is treated with hydrogen sulfide to form 1-methyl-4-nitro-5-thiolimidazole.
-
Chlorosulfonylation: The thiol is then converted to the target sulfonyl chloride through oxidative chlorination.
This synthetic scheme highlights the key transformations required to introduce the necessary functional groups onto the imidazole ring.[5]
Chemical Reactivity
The reactivity of 4-Nitro-1H-imidazole-5-sulfonyl chloride is dominated by the electrophilic nature of the sulfonyl chloride group. This functional group readily reacts with a variety of nucleophiles, making it an excellent building block for creating a library of derivatives.
Caption: Key reactions of 4-Nitro-1H-imidazole-5-sulfonyl chloride with nucleophiles.
This reactivity is fundamental to its application in medicinal chemistry, where the sulfonamide linkage is a common feature in bioactive molecules.[3]
Applications in Drug Discovery and Development
Nitroimidazole derivatives have a long history in medicine, primarily as antimicrobial and anticancer agents.[6][7] The introduction of a sulfonyl chloride group at the 5-position of 4-nitroimidazole provides a versatile handle for the synthesis of novel therapeutic candidates.
Antimicrobial Agents
The nitroimidazole scaffold is a well-established pharmacophore for antimicrobial drugs.[6][8] The mechanism of action involves the reductive activation of the nitro group in anaerobic environments, leading to the formation of cytotoxic radicals that damage microbial DNA.[6] The sulfonyl chloride moiety can be used to attach various side chains to the imidazole core, allowing for the fine-tuning of the compound's antimicrobial spectrum and pharmacokinetic properties. For instance, novel 2-(1-methyl-4-nitro-1H-imidazol-5-ylsulfonyl)-1,3,4-thiadiazoles have shown promising antibacterial activities against Gram-positive bacteria.[9]
Anticancer Agents
The hypoxic environment of solid tumors provides a target for nitroimidazole-based drugs.[8] Similar to their antimicrobial mechanism, these compounds can be selectively activated in hypoxic cancer cells to exert a cytotoxic effect. The sulfonyl chloride group allows for the conjugation of the nitroimidazole core to tumor-targeting moieties or other cytotoxic agents, potentially leading to more effective and less toxic cancer therapies.
Kinase Inhibitors
The imidazole scaffold is a privileged structure in the design of kinase inhibitors.[10] The ability to introduce diverse substituents via the sulfonyl chloride group allows for the exploration of the chemical space around the imidazole core to optimize interactions with the kinase active site. This approach can lead to the development of potent and selective inhibitors for various kinases implicated in diseases such as cancer and inflammation.[10]
Safety and Handling
As with any reactive chemical, proper safety precautions must be taken when handling 4-Nitro-1H-imidazole-5-sulfonyl chloride.
-
Corrosive: This compound is expected to be corrosive and can cause severe skin burns and eye damage.[4][11]
-
Moisture Sensitive: It reacts with water and should be handled under anhydrous conditions.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[12] Work in a well-ventilated fume hood is essential.[12]
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][4][11][13]
Conclusion
4-Nitro-1H-imidazole-5-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a nitroimidazole core and a reactive sulfonyl chloride group makes it a powerful tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in the development of new drugs to address unmet medical needs.
References
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- Supporting Information: Synthesis of sulfonyl chloride substr
- Adewole, E., et al. (2025, August 30). Synthesis and Antimicrobial Activities of 1-Methyl-4-Nitro-Imidazole-5-N,N-Diethylsulphonamide.
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